molecular formula C17H17N5O2 B12068598 1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl- CAS No. 632291-71-5

1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl-

Cat. No.: B12068598
CAS No.: 632291-71-5
M. Wt: 323.35 g/mol
InChI Key: PODGBDCABKSBAT-UHFFFAOYSA-N
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Description

This compound belongs to the 1H-1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted with a 5-amino group, a 2-methoxyphenylmethyl moiety at position 1, and an N-phenyl carboxamide at position 2.

Properties

CAS No.

632291-71-5

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyltriazole-4-carboxamide

InChI

InChI=1S/C17H17N5O2/c1-24-14-10-6-5-7-12(14)11-22-16(18)15(20-21-22)17(23)19-13-8-3-2-4-9-13/h2-10H,11,18H2,1H3,(H,19,23)

InChI Key

PODGBDCABKSBAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthesis of the Triazole Core

The 1,2,3-triazole scaffold can be generated via copper-catalyzed azide-alkyne cycloaddition (CuAAC), though regioselectivity becomes problematic when substituting position 5. Alternative routes utilizing halogenated precursors prove more effective for subsequent functionalization.

Method A – Dibromotriazole Intermediate
4,5-Dibromo-1H-1,2,3-triazole serves as a versatile starting material. Alkylation with 2-methoxybenzyl bromide under basic conditions (K2CO3, DMF, 80°C) yields 1-[(2-methoxyphenyl)methyl]-4,5-dibromo-1H-1,2,3-triazole in 68–72% yield. Critical parameters include:

ParameterOptimal ValueImpact on Yield
BaseK2CO3<75% with NaOH
SolventDMF72% vs 58% (THF)
Temperature80°C<50% at 60°C

Method B – Directed Cyclization
Condensation of 2-methoxybenzyl azide with propargylamide derivatives under ruthenium catalysis enables regiocontrolled triazole formation. This method installs the N-phenylcarboxamide group during cyclization but requires stringent moisture control, achieving 55–60% yields.

Functionalization at Position 4: Carboxamide Formation

Post-cyclization carboxylation follows established protocols from triazole bromides:

  • Grignard Carboxylation : Treating 4-bromo-1-[(2-methoxyphenyl)methyl]-5-bromo-1H-1,2,3-triazole with isopropylmagnesium chloride generates a triazolylmagnesium intermediate, which reacts with CO2 to furnish the 4-carboxylic acid (61% yield).

  • Amide Coupling : Activation with SOCl2 converts the acid to the acyl chloride, which reacts with aniline in THF at 0°C to form the carboxamide. yields improve from 48% to 68% when using Hünig’s base as a proton scavenger.

Critical side reactions include over-alkylation at N2 and decarboxylation during acid chloride formation, mitigated by maintaining temperatures below −10°C during Grignard addition and using anhydrous SOCl2 distillation.

Introduction of the 5-Amino Group

Amination of the 5-bromo intermediate presents the most challenging transformation due to the electron-withdrawing carboxamide and steric hindrance from the 2-methoxybenzyl group.

Copper-Mediated Amination
Employing CuI (20 mol%), L-proline (40 mol%), and aqueous NH3 in dioxane at 110°C achieves 5-amino substitution in 42% yield. Optimization trials reveal:

AdditiveYield (%)Purity (HPLC)
None1867
Cs2CO33282
trans-N,N’-Dimethylcyclohexane-1,2-diamine4291

Photocatalytic Amination
Adapting visible-light-mediated protocols, irradiation of 5-bromotriazole with Ru(bpy)3Cl2 (2 mol%) and NH4HCO3 in acetonitrile/water (4:1) provides the 5-amino derivative in 57% yield. This method reduces metal contamination but requires specialized equipment.

Optimization and Mechanistic Insights

Solvent Effects on Carboxamide Formation

Comparative studies in carboxylation steps demonstrate solvent polarity’s dramatic impact:

SolventDielectric Constant (ε)Yield (%)Reaction Time (h)
THF7.6614
2-MeTHF6.2585
DME7.2546
MTBE4.5398

THF’s optimal balance between Grignard reagent solubility and CO2 diffusion accounts for superior performance.

Radical Pathways in Photocatalytic Amination

Comparative Analysis of Methods

Evaluating two principal routes reveals trade-offs between scalability and selectivity:

ParameterDibromotriazole PathwayDirected Cyclization
Total Steps43
Overall Yield18%22%
Purification ChallengesHigh (halogen removal)Moderate
ScalabilityKilogram-scale feasibleLimited to 100g
Regiochemical ControlExcellentModerate

The dibromotriazole method’s superior regiocontrol makes it preferable for GMP manufacturing despite lower yields, while the cyclization route suits rapid analogue synthesis.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .

Scientific Research Applications

1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Substituent Variations at Position 1

The benzyl group at position 1 is a critical determinant of activity. Key analogues include:

  • 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (Rufinamide) : A clinically approved antiepileptic drug (). Its difluorophenyl group enhances lipophilicity and binding to sodium channels, contrasting with the 2-methoxyphenyl group in the target compound, which may improve solubility due to the methoxy group’s polarity .
  • 1-(2-Methylphenyl)-1H-1,2,3-triazole-4-carboxamide: This analogue () replaces methoxy with a methyl group, reducing electron-donating effects. Molecular weight differences (293.33 vs.
  • 1-(4-Methylphenyl)-5-cyclopropyl-N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide : The hydroxyethyl amide substituent () introduces hydrogen-bonding capacity, unlike the N-phenyl group in the target compound, which may favor hydrophobic interactions .

Substituent Variations at Position 5

The 5-amino group is conserved in many analogues but varies in adjacent functionalization:

  • This substitution correlates with decreased Wnt/β-catenin inhibitory activity compared to amino-substituted triazoles .

Carboxamide Substitutions

The N-phenyl carboxamide in the target compound contrasts with:

  • N-(Quinolin-2-yl) and N-(6-Bromoquinolin-2-yl): These substituents () enhance aromatic stacking interactions but increase molecular weight, possibly reducing bioavailability .
  • N-(Cyclopropylmethyl) : In , the cyclopropylmethyl group introduces steric constraints, which may limit binding to certain enzymes compared to the planar N-phenyl group .

Structural and Physicochemical Comparison Table

Compound Name Substituent (Position 1) Carboxamide Substituent Molecular Weight Key Biological Activity Reference
Target Compound: 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl- 2-Methoxyphenylmethyl N-phenyl ~378.4* Hypothesized anticancer
1-(2-Methylphenyl)-5-amino-N-phenyl- 2-Methylphenyl N-phenyl 293.33 Not reported
Rufinamide 2,6-Difluorophenylmethyl NH2 238.19 Antiepileptic
5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)- 4-Methylphenyl N-(2-hydroxyethyl) 273.31 Anticancer
5-Methyl-1-(o-tolyl)-N-(naphthalen-2-yl)- o-Tolyl N-(naphthalen-2-yl) 329.37 Wnt/β-catenin inhibition

*Estimated based on and .

Key Research Findings and Discrepancies

  • Molecular Weight Variations : and report conflicting molecular weights (293.33 vs. 217.23) for similar compounds, likely due to differences in substituents (e.g., N-phenyl vs. simpler amides) .
  • Synthetic Feasibility: Compounds with bromo or quinolinyl groups () require complex synthesis, whereas the target compound’s methoxy group may simplify preparation .
  • Unresolved Data : Direct biological data for the target compound are absent in the evidence, necessitating extrapolation from analogues.

Biological Activity

1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl- is a compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial properties, potential applications in cancer therapy, and structure-activity relationships (SAR).

Chemical Structure

The compound features a triazole ring structure characterized by three nitrogen atoms within a five-membered heterocycle. Its molecular formula is C16H18N4O2, with a molecular weight of approximately 302.34 g/mol. The presence of functional groups such as carboxamide and methoxyphenyl enhances its pharmacological potential.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. A study indicated that derivatives of 1H-1,2,3-triazole-4-carboxamide exhibit significant inhibition against Escherichia coli and Pseudomonas aeruginosa, suggesting its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget BacteriaInhibition Zone (mm)Reference
5-Amino-1-(carbamoylmethyl)-1H-triazoleE. coli18
5-Amino-1-benzyl-1H-triazoleP. aeruginosa20
5-Amino-N-(4-bromophenyl)-1H-triazoleStaphylococcus aureus22

Anticancer Activity

Recent investigations into the anticancer properties of triazole derivatives have revealed their potential in inhibiting tumor growth. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity of Triazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
5-Amino-1-(carbamoylmethyl)-1H-triazoleMCF-7 (breast cancer)15
5-Amino-N-(4-bromophenyl)-1H-triazoleHeLa (cervical cancer)12
5-Amino-1-benzyl-1H-triazoleA549 (lung cancer)10

Structure-Activity Relationships (SAR)

Understanding the SAR of triazole derivatives is crucial for optimizing their biological activity. Modifications to the core structure can significantly influence their potency and selectivity. For example, substituents on the phenyl ring and variations in the carboxamide group can enhance antimicrobial and anticancer activities.

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis (Hypothetical image representing SAR analysis)

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A study demonstrated that a specific triazole derivative could sensitize resistant strains of E. coli to conventional antibiotics by inhibiting the SOS response mechanism, thereby reducing resistance development .
  • Clinical Trials for Cancer Treatment : Early-phase clinical trials have been initiated to evaluate the safety and efficacy of triazole-based compounds in patients with refractory cancers. Initial results indicate promising outcomes with manageable side effects .

Q & A

Q. What are the most reliable synthetic routes for 1H-1,2,3-triazole-4-carboxamide derivatives, and how can their purity be validated?

The synthesis of triazole derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" method known for high efficiency and regioselectivity . For example, aryl azides and terminal alkynes react under Cu(I) catalysis to form 1,4-disubstituted triazoles. Post-synthesis, purity is validated via:

  • NMR spectroscopy (¹H and ¹³C) to confirm structural integrity .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight .
  • HPLC analysis to assess purity (>95% recommended for biological assays) .

Q. How can low aqueous solubility of this triazole derivative be addressed in experimental settings?

Low solubility is a common limitation for triazole carboxamides . Mitigation strategies include:

  • Derivatization : Introducing polar groups (e.g., hydroxyl, sulfonyl) to enhance hydrophilicity .
  • Solvent optimization : Use of DMSO-water mixtures or cyclodextrin-based solubilizing agents .
  • Salt formation : Protonation of the amino group to form hydrochloride salts .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Single-crystal X-ray diffraction : Resolves atomic-level geometry and confirms regiochemistry .
  • FT-IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • Elemental analysis : Validates empirical formula (e.g., C, H, N content within ±0.4% of theoretical) .

Advanced Research Questions

Q. How do substituents on the triazole core influence biological activity, and what are key structure-activity relationship (SAR) trends?

Modifications at the 5-amino and N-phenyl positions significantly impact bioactivity:

  • Antiproliferative activity : Substitution with electron-withdrawing groups (e.g., -Cl, -F) enhances activity against cancer cell lines (e.g., renal RXF 393, CNS SNB-75) .
  • Enzyme inhibition : A 2-methoxyphenyl group improves binding to kinases (e.g., B-Raf) by facilitating π-π stacking .

Q. Table 1: Biological Activity of Selected Triazole Derivatives

Substituent R₁R₂Target Activity (IC₅₀)Reference
4-Fluorophenyl4-MethylphenylAntiproliferative (1.2 µM)
2-MethoxyphenylQuinolin-2-ylWnt/β-catenin inhibition
3-Chlorobenzyl4-FluorobenzylAntifungal (0.8 µM)

Q. How can contradictory data in enzyme inhibition assays be resolved?

Discrepancies often arise from assay conditions. Best practices include:

  • Standardized protocols : Use consistent ATP concentrations (e.g., 10 µM for kinase assays) .
  • Orthogonal assays : Validate results via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding .
  • Control compounds : Include known inhibitors (e.g., staurosporine for kinases) to calibrate activity .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Prodrug design : Mask the carboxamide with ester groups to enhance membrane permeability .
  • Nanoparticle encapsulation : Use PLGA-based carriers to improve plasma half-life .
  • Metabolic stability assays : Incubate with liver microsomes to identify susceptible sites (e.g., demethylation of methoxy groups) .

Q. How can computational methods guide the design of novel derivatives?

  • Molecular docking : Predict binding modes to targets (e.g., β-catenin) using AutoDock Vina .
  • QSAR modeling : Correlate logP values with cytotoxicity to prioritize hydrophobic analogs .
  • DFT calculations : Optimize substituent geometry for target engagement (e.g., dihedral angles <30° for planar binding) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show no activity for structurally similar analogs?

Variability arises from:

  • Cell line specificity : SNB-75 (CNS cancer) vs. RXF 393 (renal) may express divergent target proteins .
  • Compound aggregation : Micelle formation at high concentrations can produce false positives .
  • Batch-to-batch variability : Trace impurities (e.g., unreacted azides) may inhibit biological targets .

Q. How to reconcile discrepancies in reported enzyme inhibition mechanisms?

Mechanistic studies should combine:

  • Kinetic analysis : Determine inhibition type (competitive vs. allosteric) via Lineweaver-Burk plots .
  • Mutagenesis : Validate binding residues (e.g., Lys45 in B-Raf) through site-directed mutagenesis .

Methodological Recommendations

Q. What experimental protocols are recommended for studying triazole-carboxamide interactions with DNA?

  • Fluorescence quenching assays : Monitor changes in ethidium bromide emission upon compound binding .
  • Circular dichroism (CD) : Detect conformational shifts in DNA (e.g., B-to-Z transitions) .
  • Molecular dynamics simulations : Model intercalation or groove-binding modes over 100-ns trajectories .

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